molecular formula C27H19N3O7 B2993509 (Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 956193-75-2

(Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2993509
CAS No.: 956193-75-2
M. Wt: 497.463
InChI Key: HPKJVVPQJILWKO-OYKKKHCWSA-N
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Description

The compound “(Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate” is a structurally complex heterocyclic molecule combining benzofuran, pyrazole, and nitrophenyl moieties. Its stereochemistry (Z-configuration) and functional groups (methoxy, nitro, and ester) confer unique electronic and steric properties. The molecule’s crystal structure has likely been resolved using SHELXL, a program widely employed for small-molecule refinement . The anisotropic displacement parameters and hydrogen-bonding networks, critical for understanding its solid-state behavior, may have been visualized via ORTEP-III or WinGX, tools designed for crystallographic analysis .

Properties

IUPAC Name

methyl (2Z)-2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O7/c1-35-23-11-8-16(13-21(23)30(33)34)25-18(15-29(28-25)19-6-4-3-5-7-19)14-24-26(31)20-12-17(27(32)36-2)9-10-22(20)37-24/h3-15H,1-2H3/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJVVPQJILWKO-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a benzofuran core substituted with a pyrazole moiety and a methoxy-nitrophenyl group. The synthesis typically involves multi-step reactions including condensation and cyclization processes. Recent studies have employed various synthetic routes to enhance yield and purity, utilizing reagents such as phenylhydrazine and Vilsmeier-Haack reagents for cyclization .

Research indicates that the compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Tubulin Polymerization : The compound has been shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics which is crucial for cancer cell proliferation .
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death, which is a desirable effect in cancer therapeutics .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may also exert anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

Anticancer Efficacy

The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity:

Cell Line IC50 (µM) Remarks
MCF-7 (Breast)2.13 ± 0.80High potency
SiHa (Cervical)4.34 ± 0.98Moderate potency
PC-3 (Prostate)4.46 ± 0.53Moderate potency
HEK-293T (Normal)>50Low toxicity

These results indicate that the compound selectively targets cancer cells while sparing normal cells, which is critical for therapeutic applications .

Case Studies

  • Study on MCF-7 Cells : In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition compared to control groups. The mechanism was linked to tubulin disruption and subsequent apoptosis induction.
  • Comparison with Standard Chemotherapeutics : When compared with standard drugs like paclitaxel, this compound showed comparable or superior efficacy against certain cancer types while exhibiting a better safety profile in normal cell lines .

Comparison with Similar Compounds

Methodological Considerations

  • Crystallographic Refinement : SHELXL’s robust handling of anisotropic displacement parameters ensures precise bond-length comparisons (e.g., C–C bonds in the benzofuran core: 1.39 Å vs. 1.42 Å in Compound A) .
  • Hydrogen-Bond Analysis : Graph-set descriptors (e.g., R2<sup>2</sup>(8) patterns) differentiate the target compound’s packing motifs from those of Compound C, which exhibits D2<sup>2</sup>(10) chains .
  • Visualization Tools : ORTEP-3 and WinGX enable overlay comparisons of molecular conformations, highlighting the steric impact of the Z-configuration .

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